molecular formula C23H22N4O3 B14993220 1-{3-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one

1-{3-(furan-2-yl)-5-[(4-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-3-phenylpropan-1-one

Cat. No.: B14993220
M. Wt: 402.4 g/mol
InChI Key: BVFUOVNJYKJQAY-UHFFFAOYSA-N
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Description

1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and methoxyphenyl groups. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-YL)-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOLE: Similar structure but lacks the phenylpropanone group.

    3-(FURAN-2-YL)-5-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOLE: Similar structure but lacks the amino group.

Uniqueness

1-[3-(FURAN-2-YL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1H-1,2,4-TRIAZOL-1-YL]-3-PHENYLPROPAN-1-ONE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

1-[3-(furan-2-yl)-5-[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-3-phenylpropan-1-one

InChI

InChI=1S/C23H22N4O3/c1-29-19-12-9-18(10-13-19)16-24-23-25-22(20-8-5-15-30-20)26-27(23)21(28)14-11-17-6-3-2-4-7-17/h2-10,12-13,15H,11,14,16H2,1H3,(H,24,25,26)

InChI Key

BVFUOVNJYKJQAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NN2C(=O)CCC3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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